molecular formula C19H23NO4 B592392 (S)-2-Amino-5-methoxytetralin (S)-mandelate CAS No. 439133-67-2

(S)-2-Amino-5-methoxytetralin (S)-mandelate

Cat. No.: B592392
CAS No.: 439133-67-2
M. Wt: 329.396
InChI Key: GTWGCLZVABLEAP-ANNIYNITSA-N
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Description

(S)-2-Amino-5-methoxytetralin (S)-mandelate is a chiral compound that has garnered interest in various fields of scientific research This compound is known for its unique structural properties, which include an amino group and a methoxy group attached to a tetralin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-5-methoxytetralin (S)-mandelate typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a nitro compound to introduce the amino group, followed by methoxylation to add the methoxy group. The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation for the reduction step and uses chiral catalysts or chiral resolution techniques to achieve the desired enantiomeric purity. The process is optimized for high yield and cost-effectiveness, ensuring scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-5-methoxytetralin (S)-mandelate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitro precursor can be reduced to introduce the amino group.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is frequently employed.

    Substitution: Nucleophiles such as sodium methoxide are used for methoxylation.

Major Products

The major products formed from these reactions include imines, nitriles, and various substituted tetralin derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Amino-5-methoxytetralin (S)-mandelate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-5-methoxytetralin (S)-mandelate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds, while the methoxy group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-5-methoxytetralin ®-mandelate: The enantiomer of the compound, with different stereochemistry.

    2-Amino-5-methoxytetralin: Lacks the chiral mandelate moiety.

    5-Methoxy-2-tetralone: A related compound with a ketone group instead of an amino group.

Uniqueness

(S)-2-Amino-5-methoxytetralin (S)-mandelate is unique due to its specific chiral configuration and the presence of both amino and methoxy groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S)-2-hydroxy-2-phenylacetic acid;(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.C8H8O3/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;9-7(8(10)11)6-4-2-1-3-5-6/h2-4,9H,5-7,12H2,1H3;1-5,7,9H,(H,10,11)/t9-;7-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWGCLZVABLEAP-ANNIYNITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC(C2)N.C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1CC[C@@H](C2)N.C1=CC=C(C=C1)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693867
Record name (2S)-Hydroxy(phenyl)acetic acid--(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439133-67-2
Record name (2S)-Hydroxy(phenyl)acetic acid--(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Amino-5-methoxytetralin (S)-mandelate
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